molecular formula C18H22N2O B4683768 N-[1-(4-tert-butylphenyl)ethyl]nicotinamide

N-[1-(4-tert-butylphenyl)ethyl]nicotinamide

Cat. No. B4683768
M. Wt: 282.4 g/mol
InChI Key: LSLGWWNUFWWYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-tert-butylphenyl)ethyl]nicotinamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in recent years due to its potential use in cancer therapy and as a tool for studying cancer metabolism.

Mechanism of Action

N-[1-(4-tert-butylphenyl)ethyl]nicotinamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key metabolite in the tricarboxylic acid (TCA) cycle. Inhibition of glutaminase by this compound leads to a decrease in α-ketoglutarate levels, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the increased dependence of cancer cells on glutamine metabolism. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. This may be a mechanism by which cancer cells can survive this compound treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-tert-butylphenyl)ethyl]nicotinamide in lab experiments is its specificity for glutaminase. This allows for selective inhibition of glutamine metabolism and the study of its effects on cancer cells. However, this compound is not effective against all types of cancer cells and may have off-target effects on other enzymes involved in glutamine metabolism.

Future Directions

There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]nicotinamide. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of focus is the combination of this compound with other cancer therapies to enhance its effectiveness. Additionally, the role of autophagy in this compound-induced cell death warrants further investigation. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring should be explored.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]nicotinamide has been extensively studied for its potential use in cancer therapy. Glutamine is essential for the growth and survival of cancer cells, and inhibiting glutaminase with this compound has been shown to selectively kill cancer cells while sparing normal cells. This compound has also been used as a tool for studying cancer metabolism and the role of glutamine in cancer cell growth.

properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(20-17(21)15-6-5-11-19-12-15)14-7-9-16(10-8-14)18(2,3)4/h5-13H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLGWWNUFWWYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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